3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core, a scaffold recognized for its pharmaceutical versatility in antibacterial, antitumor, and enzyme inhibitory applications . Key structural elements include:
- 5-(4-Fluorophenyl): The electron-withdrawing fluorine atom enhances bioactivity, particularly in antimicrobial contexts .
- 2-Mercapto group: Contributes to hydrogen bonding and metal coordination, critical for target binding .
This compound’s design leverages fluorine’s role in improving pharmacokinetic properties and target affinity, as seen in studies where fluorinated derivatives exhibit superior bactericidal and antitumor activity compared to non-fluorinated analogues .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCXRUNDCJPKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is to start with a suitable thieno[2,3-d]pyrimidinone precursor, which undergoes alkylation with an allyl halide to introduce the allyl group[_{{{CITATION{{{1{2- { [3-ALLYL-5- (4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO [2,3-D ](https://wwwsigmaaldrichcom/US/en/product/aldrich/r857106){{{CITATION{{{_1{2- { [3-ALLYL-5- (4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO 2,3-D ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution might use alkyl halides or thiols.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has shown potential in various assays, including antimicrobial and anticancer activities. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine
In medicine, the compound's potential as a drug candidate is being explored. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Bioactivity
The bioactivity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on substituents at positions 3, 5, and 2. Below is a comparative analysis:
Table 1: Key Analogues and Their Bioactivity
Key Observations:
- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group enhances bactericidal activity (90% inhibition against Fusarium spp.) compared to 4-chlorophenyl analogues, likely due to fluorine’s electronegativity and smaller atomic radius .
- 3-Substituent Impact : The allyl group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., benzyl in ).
- 2-Mercapto Group : Present in most active analogues, this group is critical for binding enzymes like thymidylate synthase via sulfur-mediated interactions .
Anticancer Activity
In contrast, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (TP3) demonstrates cytotoxicity against melanoma cells (MDA-MB-435, GP = −31.02%) . Molecular docking studies suggest that substituents at position 3 influence binding to kinases and folate pathway enzymes .
Physicochemical Properties
- Melting Point: The target compound’s melting point is unreported, but analogues like 2-amino-5-[(4-fluorophenyl)sulfanyl]-6-methyl... exhibit high thermal stability (>300°C) .
- Solubility : The allyl group may enhance solubility in organic solvents compared to alkyl or aryl substituents.
Biological Activity
3-Allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 307341-18-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C15H11FN2OS2
- Molecular Weight : 290.36 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with an allyl and a fluorophenyl substituent, which may influence its biological interactions.
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study : A derivative of thieno[2,3-d]pyrimidine demonstrated effective inhibition of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, suggesting that the presence of the fluorophenyl group may enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The biological activity of this compound has also been explored for antimicrobial effects:
- Research Findings : In vitro studies revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of this compound:
- Example : The compound has been tested as a potential inhibitor of certain kinases involved in cancer signaling pathways. Preliminary results indicated that it could inhibit the activity of specific kinases by binding to their active sites, which may lead to reduced tumor growth .
Data Summary
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Inhibition of cell proliferation | IC50 = 12 µM |
| Antimicrobial | Inhibition against bacteria | MIC = 32 - 128 µg/mL |
| Enzyme Inhibition | Inhibition of kinase activity | Not specified |
Q & A
Basic: What are the established synthetic routes for 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one?
The compound is synthesized via cyclization of 2-aminothiophene derivatives. A common method involves:
- Condensation of 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile with formic acid under reflux to form the thienopyrimidine core .
- Subsequent allylation at the N3 position using allyl bromide in the presence of a base (e.g., K2CO3) to introduce the allyl group .
- Thiolation at the C2 position via treatment with thiourea or phosphorus pentasulfide (P2S5) to introduce the mercapto group .
Key parameters: Reaction time (16–18 hours for cyclization), solvent (formic acid or DMF-POCl3 for Vilsmeier–Haack reactions), and temperature control (reflux at 100–120°C) .
Advanced: How can regioselectivity challenges during allylation at N3 be resolved?
Regioselectivity in allylation is influenced by steric and electronic factors. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at N3 over other positions .
- Catalytic bases : Use of K2CO3 or DBU (1,8-diazabicycloundec-7-ene) directs the allyl group to the less hindered N3 site .
- Protection/deprotection : Boc protection of competing nucleophilic sites (e.g., NH groups) before allylation, followed by deprotection post-reaction .
Validation: Monitor reaction progress via TLC and confirm regiochemistry using 1H NMR (e.g., allyl proton signals at δ 4.8–5.2 ppm) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., allyl protons at δ 4.8–5.2 ppm, 4-fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- HRMS (Exact Mass) : Verify molecular formula (C15H12FN3OS2; theoretical mass: 330.0077) .
- IR Spectroscopy : Identify thiol (-SH) stretches (~2500 cm⁻¹) and carbonyl (C=O) stretches (~1700 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in antitumor or antimicrobial activity may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. SRB assays) .
- Structural analogs : Compare with derivatives (e.g., 5-(4-chlorophenyl) vs. 5-(4-fluorophenyl)) to isolate substituent effects .
- Covalent vs. non-covalent binding : Use crystallography or docking studies to confirm interactions (e.g., covalent bonding with Tpx Cys40 vs. non-covalent VEGFR-2 inhibition) .
Basic: What are the primary biological targets of this compound?
- Antitumor activity : Inhibition of VEGFR-2 (IC50 < 1 µM) via binding to the hinge region and DFG motif .
- Antimicrobial activity : Disruption of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in bacterial pathways .
- Antiprotozoal activity : Covalent inhibition of trypanothione reductase (Tpx) in Trypanosoma brucei (IC50 ~50 nM) .
Advanced: How to optimize the compound’s pharmacokinetic profile?
- Lipophilicity adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without compromising thiol reactivity .
- Metabolic stability : Replace allyl groups with cyclopropyl or fluorinated analogs to reduce CYP450-mediated oxidation .
- Crystallography-guided design : Modify the 4-fluorophenyl group to enhance hydrogen bonding with target residues (e.g., Tpx Cys40) .
Basic: What are common intermediates in its synthesis?
- 2-Amino-4-(4-fluorophenyl)thiophene-3-carbonitrile : Core precursor for cyclization .
- 4-Chloro-thieno[2,3-d]pyrimidine : Key intermediate for introducing thiol or other substituents .
Advanced: How does the mercapto group influence bioactivity?
- Covalent inhibition : The -SH group forms disulfide bonds with cysteine residues (e.g., Tpx Cys40), enabling irreversible inhibition .
- Chelation : Binds to metal ions in enzyme active sites (e.g., Zn²⁺ in metalloproteases) .
- Redox modulation : Acts as a radical scavenger, contributing to antioxidant activity in cellular assays .
Basic: What solvents and storage conditions are recommended?
- Storage : -20°C under inert gas (N2/Ar) to prevent oxidation of the mercapto group .
- Solubility : DMSO (≥10 mM) for biological assays; chloroform/methanol (1:1) for NMR .
Advanced: How to design SAR studies for derivatives?
- Core modifications : Replace thieno[2,3-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess ring size effects .
- Substituent variation : Test 4-fluorophenyl vs. 4-chlorophenyl or heteroaromatic groups (e.g., thienyl) .
- Hybridization strategies : Fuse with 1,3,4-oxadiazole or triazole moieties to target allosteric pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
